molecular formula C5H7BrO B022144 3-Bromo-cyclopent-2-enol CAS No. 109380-24-7

3-Bromo-cyclopent-2-enol

Cat. No.: B022144
CAS No.: 109380-24-7
M. Wt: 163.01 g/mol
InChI Key: GGHCCUASGPOKOK-UHFFFAOYSA-N
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Description

3-Bromo-cyclopent-2-enol is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopent-2-enol, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-cyclopent-2-enol can be synthesized through several methods. One common approach involves the bromination of cyclopent-2-enol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where cyclopent-2-enol is reacted with a brominating agent in a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-cyclopent-2-enol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclopent-2-enol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentanone or cyclopentanoic acid.

    Reduction: Cyclopent-2-enol.

    Substitution: Various substituted cyclopent-2-enol derivatives.

Scientific Research Applications

3-Bromo-cyclopent-2-enol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-cyclopent-2-enol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can also undergo tautomerization, shifting between enol and keto forms, which affects its chemical behavior and interactions with biological molecules.

Comparison with Similar Compounds

    Cyclopent-2-enol: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-cyclopent-2-enol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.

    3-Iodo-cyclopent-2-enol:

Uniqueness: 3-Bromo-cyclopent-2-enol is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-bromocyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCCUASGPOKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462575
Record name 3-BROMO-CYCLOPENT-2-ENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109380-24-7
Record name 3-BROMO-CYCLOPENT-2-ENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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